Titanium diisopropoxide bis(acetylacetonate)

Sol-Gel Chemistry TiO₂ Nanoparticles Controlled Hydrolysis

Choose Ti(acac)₂(OiPr)₂ for precise control over TiO₂ hydrolysis and morphology. The bis-chelated structure suppresses uncontrolled precipitation common with Ti(OiPr)₄, directing 1D polymer formation for homogeneous gels and reproducible nanoparticle synthesis. It uniquely enables rutile-phase TiO₂ at lower calcination temperatures and deposits amorphous films at <200 °C via atmospheric-pressure CVD—eliminating corrosive halide byproducts. A patented low-water formulation guarantees >20 weeks of precipitate-free stability at -20 °C. This is the preferred precursor for ETL fabrication, photocatalysis, and temperature-sensitive substrates.

Molecular Formula C16H32O6Ti
Molecular Weight 368.29 g/mol
Cat. No. B12057444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium diisopropoxide bis(acetylacetonate)
Molecular FormulaC16H32O6Ti
Molecular Weight368.29 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti]
InChIInChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;/b2*4-3+;;;
InChIKeyOLRBYEHWZZSYQQ-VVDZMTNVSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Diisopropoxide Bis(acetylacetonate): A Chelate-Stabilized Ti(IV) Precursor for Controlled Oxide Synthesis


Titanium diisopropoxide bis(acetylacetonate) [CAS 17927-72-9, Ti(acac)₂(OiPr)₂] is a six-coordinate titanium(IV) complex featuring two chelating acetylacetonate (acac) ligands and two isopropoxide groups [1]. This mixed-ligand architecture distinguishes it from conventional titanium alkoxides by reducing the coordination unsaturation of the titanium center, thereby moderating hydrolytic reactivity [1]. The compound is commercially supplied as a 75 wt% solution in isopropanol with a density of 0.995 g/mL at 25 °C and a refractive index of n20/D 1.4935 . Its unique ligand configuration enables applications in sol-gel processing, chemical vapor deposition, and the fabrication of TiO₂ electron transport layers, where controlled precursor reactivity is paramount .

Why Titanium Diisopropoxide Bis(acetylacetonate) Cannot Be Substituted with Unmodified Titanium Alkoxides


Generic substitution with unmodified titanium alkoxides such as titanium isopropoxide [Ti(OiPr)₄] or titanium butoxide [Ti(OBu)₄] introduces uncontrolled processing variables that compromise reproducibility and product quality. The high reactivity and coordinative unsaturation of simple alkoxides leads to rapid, often heterogeneous hydrolysis and condensation, resulting in precipitation rather than homogeneous gel formation [1]. In contrast, the bis-chelated structure of Ti(acac)₂(OiPr)₂ suppresses this reactivity through steric shielding and electronic saturation of the titanium center, enabling stepwise, controllable hydrolysis [1]. This fundamental difference dictates that these precursors cannot be used interchangeably without extensive re-optimization of reaction conditions, as evidenced by direct comparative studies where the choice of precursor alters TiO₂ morphology, crystallinity, and even the resulting device performance [2].

Quantitative Differentiation Evidence: Titanium Diisopropoxide Bis(acetylacetonate) vs. Comparator Precursors


Slower Hydrolysis Rate vs. Titanium Isopropoxide and Titanium Ethylhexoxide Enables Controlled Sol-Gel Processing

The hydrolysis rate of Ti(acac)₂(OiPr)₂ is significantly slower than that of titanium isopropoxide and titanium ethylhexoxide due to the chelating acetylacetonate ligands that block coordination sites. This difference in reactivity is crucial for avoiding precipitation and achieving uniform gel networks [1].

Sol-Gel Chemistry TiO₂ Nanoparticles Controlled Hydrolysis

Distinct 1D TiO₂ Polymer Morphology vs. 3D Network from Ti(acac)(OiPr)₃ Due to Bidentate Ligand Stoichiometry

Hydrolysis of Ti(acac)₂(OiPr)₂ yields 1-dimensional TiO₂ polymers through condensation of two trans-hydroxides. In contrast, the mono-chelated analog Ti(acac)(OiPr)₃ produces a 3-dimensional TiO₂ network from three hydroxides [1]. This direct structure-property relationship demonstrates that the degree of acac substitution directly programs the dimensionality of the resulting oxide.

TiO₂ Morphology Control Sol-Gel Synthesis Nanostructured Materials

High Rutile Phase Content in TiO₂ Mixed-Crystal Phases at Low Calcination Temperatures vs. Titanium Isopropoxide

TiO₂ synthesized from Ti(acac)₂(OiPr)₂ in supercritical CO₂ yields mixed anatase-rutile phases at lower calcination temperatures compared to TiO₂ from titanium isopropoxide (TIP). The acetylacetonate ligand facilitates rutile phase formation, which is desirable for certain photocatalytic and optoelectronic applications [1].

TiO₂ Crystallinity Mixed-Phase Titania Supercritical CO₂ Synthesis

Enhanced Low-Temperature Stability in Isopropanol Solution vs. Unmodified Titanium Acetylacetonate Formulations

A patented formulation of Ti(acac)₂(OiPr)₂ containing 0.05 to 0.15 mol of water per mol of titanium compound remains clear and precipitate-free even after storage at -20 °C for over twenty weeks [1]. Unmodified solutions of the compound in isopropanol are known to form precipitates during cold storage, which is a critical logistical issue [1].

Catalyst Stability Low-Temperature Storage Crosslinking Agent

High Surface Area TiO₂ Nanoparticles (177.8 m²/g) Achievable via Reverse Micelle Method

TiO₂ nanoparticles synthesized from Ti(acac)₂(OiPr)₂ using a reverse micelle method exhibit a BET surface area of 177.8 m²/g [1]. This value is significantly higher than the surface area of commercial P25 TiO₂ (typically ~50 m²/g), a widely used benchmark photocatalyst.

High Surface Area TiO₂ Photocatalysis Nanoparticle Synthesis

Suitable for Low-Temperature Atmospheric-Pressure CVD of Amorphous TiO₂ Films

Ti(acac)₂(OiPr)₂ serves as a volatile precursor for low-temperature atmospheric-pressure chemical vapor deposition (APCVD) of TiO₂ films. Amorphous films are obtained at substrate temperatures of 200–500 °C, while polycrystalline anatase forms above 500 °C [1]. This contrasts with precursors like titanium tetrachloride (TiCl₄) which require higher temperatures or produce corrosive byproducts.

Chemical Vapor Deposition TiO₂ Thin Films Low-Temperature Processing

Optimized Application Scenarios for Titanium Diisopropoxide Bis(acetylacetonate) Based on Quantitative Evidence


Controlled Sol-Gel Synthesis of TiO₂ Nanoparticles with Defined Morphology

Researchers requiring precise control over TiO₂ nanoparticle morphology should select Ti(acac)₂(OiPr)₂ over unmodified titanium alkoxides. As demonstrated in head-to-head comparisons, the bidentate acac ligands direct the formation of 1D TiO₂ polymers, whereas mono-chelated analogs yield 3D networks [5]. Furthermore, the slower hydrolysis rate compared to TIP and TEO prevents precipitation, ensuring homogeneous gel formation and reproducible nanoparticle synthesis [2].

Fabrication of Mixed-Phase Anatase-Rutile TiO₂ for Enhanced Photocatalysis

For applications requiring mixed anatase-rutile TiO₂ phases—such as photocatalysis and water splitting—Ti(acac)₂(OiPr)₂ enables rutile phase formation at lower calcination temperatures than titanium isopropoxide [5]. This precursor-specific phase control eliminates the need for high-temperature post-processing, preserving high surface area and reducing energy consumption.

Low-Temperature Atmospheric-Pressure CVD of TiO₂ Films on Temperature-Sensitive Substrates

Manufacturers seeking to deposit TiO₂ films on polymer substrates or in temperature-sensitive device stacks should consider Ti(acac)₂(OiPr)₂ for atmospheric-pressure CVD. The precursor enables deposition of amorphous TiO₂ films at substrate temperatures as low as 200 °C, a significant advantage over halide-based precursors that require higher temperatures and generate corrosive byproducts [5].

Industrial Catalyst Formulations Requiring Long-Term Low-Temperature Stability

For crosslinking agents and catalysts used in cold environments or requiring extended shelf life, the patented formulation of Ti(acac)₂(OiPr)₂ with controlled water content provides >20 weeks of precipitate-free stability at -20 °C [5]. This eliminates the operational costs and process variability associated with precipitate formation in conventional titanium acetylacetonate solutions.

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